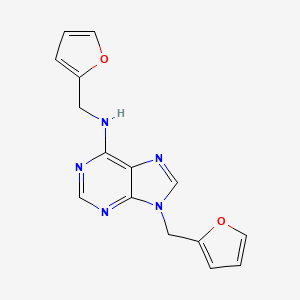
N,9-bis(furan-2-ylmethyl)purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,9-bis(furan-2-ylmethyl)purin-6-amine is a compound that features a purine core substituted with two furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine typically involves the reaction of furfurylamine with a purine derivative. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine can be reacted with 2,5-furandicarboxylic acid in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N,9-bis(furan-2-ylmethyl)purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted purine derivatives, depending on the substituents introduced.
Scientific Research Applications
N,9-bis(furan-2-ylmethyl)purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its purine core.
Industry: It can be used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N,9-bis(furan-2-ylmethyl)purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine core allows the compound to bind to specific sites on these targets, modulating their activity. The furan-2-ylmethyl groups can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(furan-2-ylmethyl)-9H-purin-6-amine
- 9-(furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
- 6-(furan-2-ylmethylamino)-9H-purine
Uniqueness
N,9-bis(furan-2-ylmethyl)purin-6-amine is unique due to the presence of two furan-2-ylmethyl groups, which can significantly influence its chemical and biological properties. This dual substitution can enhance the compound’s reactivity and binding affinity compared to similar compounds with only one furan-2-ylmethyl group .
Properties
CAS No. |
17801-46-6 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N,9-bis(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18) |
InChI Key |
WKGJOUQYUSYQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


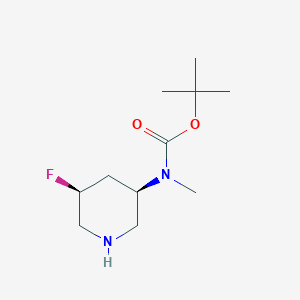
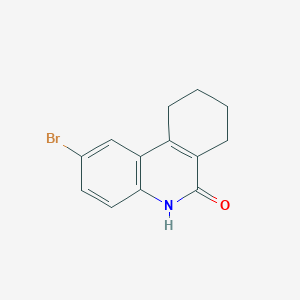
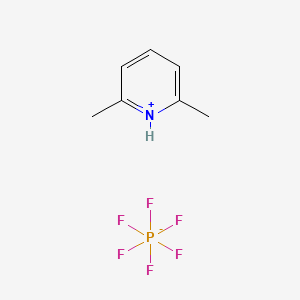
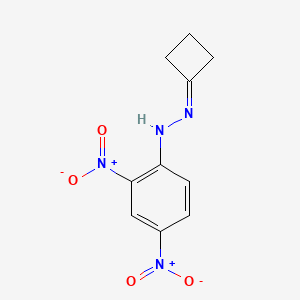
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

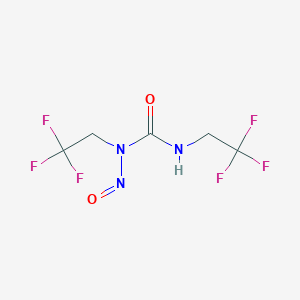
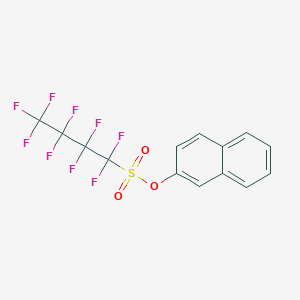
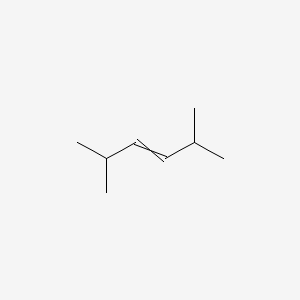
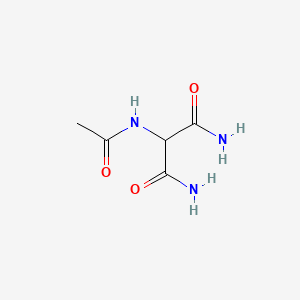
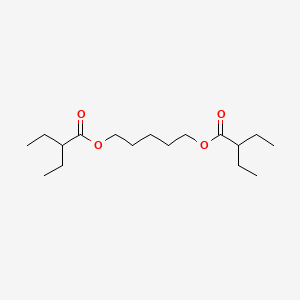
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

